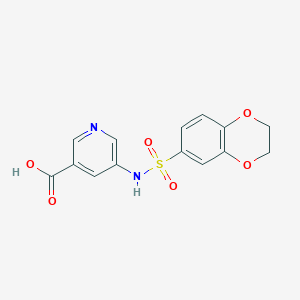![molecular formula C12H11Cl2N3O2 B6508827 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 891139-55-2](/img/structure/B6508827.png)
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide (NDBO) is a synthetic compound with a wide range of applications in the biomedical field. It has been used in a variety of lab experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. It has been used to study the effects of inflammation, oxidative stress, and cell death. It has also been used in studies of cancer, diabetes, and cardiovascular diseases. In addition, it has been used in studies of drug delivery systems, protein-protein interactions, and gene expression.
Mecanismo De Acción
The exact mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is not fully understood. However, it is believed to act through a variety of mechanisms. It is thought to interact with proteins and enzymes in the cell, which can lead to changes in gene expression, cell signaling, and cell death. It is also believed to have antioxidant and anti-inflammatory properties, which can help protect cells from damage.
Biochemical and Physiological Effects
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to reduce the risk of cancer, diabetes, and cardiovascular diseases. In addition, it has been shown to improve drug delivery systems, protein-protein interactions, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured in vitro. It is also relatively non-toxic and has few side effects. However, it is important to note that N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide does not have a long-term effect, and it must be used in combination with other compounds to achieve long-term effects.
Direcciones Futuras
There are several potential future directions for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide research. These include further studies on its mechanism of action, its effects on inflammation and oxidative stress, and its potential applications in cancer, diabetes, and cardiovascular diseases. Additionally, further research could be done on its potential applications in drug delivery systems, protein-protein interactions, and gene expression. Finally, more research could be done on its potential applications in other areas such as neurology and immunology.
Métodos De Síntesis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is synthesized by a multi-step process that involves the use of a variety of chemical reagents and catalysts. The first step involves the reaction of 2,5-dichlorobenzene with 1,3,4-oxadiazole in the presence of a base catalyst. This reaction produces a chloro-substituted oxadiazole, which is then reacted with butanamide in the presence of a strong acid catalyst. This reaction yields N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide as the final product.
Propiedades
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-3-10(18)15-12-17-16-11(19-12)8-6-7(13)4-5-9(8)14/h4-6H,2-3H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUGGJKOVQNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508745.png)
![3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508747.png)
![4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B6508750.png)
![N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508751.png)
![1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6508755.png)
![N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508761.png)
![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)
![3-(3-methoxyphenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6508789.png)
![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)
![4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B6508796.png)
![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)


![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)